Methyl 3-amino-2-iodobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSPWJRSUXVPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
283173-76-2 | |
| Record name | 283173-76-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Transformational Organic Chemistry and Reactivity of Methyl 3 Amino 2 Iodobenzoate
Cross-Coupling Reactions at the Aryl Iodide Position
The carbon-iodine bond in methyl 3-amino-2-iodobenzoate is a key site for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.
Palladium catalysts are widely employed to activate the C-I bond, facilitating a range of coupling reactions. researchgate.net
The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an organoboron species with an organohalide. mdpi.comlibretexts.org This reaction is known for its mild conditions and tolerance of various functional groups. mdpi.com While specific studies on this compound are not prevalent, research on analogous compounds like methyl 5-bromo-2-iodobenzoate provides insight into the potential reactivity. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product. libretexts.org The choice of catalyst, ligands, and base can be crucial for the reaction's success, with palladacycles and electron-rich, bulky phosphine (B1218219) ligands often showing high activity. libretexts.orgtcichemicals.com
Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. rsc.org This method is effective for creating sp²–sp², sp²–sp³, and sp³–sp³ carbon-carbon bonds. rsc.org Mechanistic and kinetic studies on the Negishi reaction of methyl 2-iodobenzoate (B1229623) with phenylzinc chloride have provided a deeper understanding of the process. rsc.org These studies support a primary catalytic cycle and a minor secondary pathway that can lead to side products. rsc.org The reaction of methyl 2-iodobenzoate with alkylzinc reagents has been shown to be efficient, even at low temperatures, when using specific pincer thioimido-Pd(II) complex catalysts. nih.gov However, some studies have noted that electron-deficient substrates like methyl 2-iodobenzoate can sometimes result in no coupling product under certain conditions. nih.gov
Table 1: Examples of Negishi Coupling Reactions with Related Iodobenzoates
| Aryl Halide | Organozinc Reagent | Catalyst System | Product | Yield | Reference |
| Methyl 2-iodobenzoate | Phenylzinc chloride | Pd(dppf)Cl₂ | Methyl 2-phenylbenzoate | - | rsc.org |
| Methyl 2-iodobenzoate | Methylzinc reagent | Pincer thioimido-Pd(II) complex | Methyl 2-methylbenzoate | 74% | nih.gov |
| Methyl 4-iodobenzoate | Cyclohexylzinc reagent | Pd(OAc)₂/SPhos | Methyl 4-cyclohexylbenzoate | 65% | acs.org |
Chelation-assisted C-H activation is a strategy to functionalize C-H bonds in a site-selective manner. rsc.orgchemistryviews.org A directing group on the substrate coordinates to the metal catalyst, bringing it into proximity with a specific C-H bond for activation. rsc.org While direct examples with this compound are limited, studies on related molecules highlight the potential. For instance, palladium-catalyzed C-H arylation of phenylacetic acids has been achieved using a specialized ligand, where even ortho-substituted aryl iodides, which can be challenging, are well-tolerated. nih.gov In some cases, methyl 2-iodobenzoate has been a successful coupling partner in these meta-C-H arylation reactions. nih.gov The development of rhodium(III) and iridium(III) catalysts has also expanded the scope of chelation-assisted C-H alkynylation of various arenes. acs.org
Derivatives of 2-iodobenzoate are valuable precursors for synthesizing complex heterocyclic structures through intramolecular cyclization and annulation. For example, palladium-catalyzed tandem reactions involving the ring-opening of azabicyclic alkenes with o-iodobenzoates have been used to construct benzo[c]phenanthridines, which are the core of several alkaloids. researchgate.net Another approach involves the nickel-catalyzed ring-opening and cyclization of heterobicyclic alkenes with o-iodobenzoates to form coumarin (B35378) derivatives. beilstein-journals.org The carboxylate group of 2-iodobenzoic acid can also participate in cyclization reactions with alkynes, although the corresponding methyl ester, methyl 2-iodobenzoate, often fails to cyclize under the same conditions, instead yielding the o-alkynyl benzoate (B1203000) ester. aurigeneservices.com
Copper-catalyzed cross-coupling reactions offer a cost-effective alternative to palladium-based systems. A notable example is the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate. acs.orgacs.org This reaction provides an efficient method for preparing aryldifluorophosphonates. acs.orgacs.org The presence of the benzoate ester as a directing group is crucial for the reaction's efficiency. acs.org Density functional theory (DFT) calculations have shown that a Zn(II) byproduct can assist the catalytic cycle, enabling the reaction for both ortho- and para-substituted iodobenzoates. ub.edu
Table 2: Copper-Catalyzed Cross-Coupling of Iodobenzoates with Bromozinc-difluorophosphonate
| Iodobenzoate Substrate | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| Methyl 2-iodobenzoate | CuI | 1,10-phenanthroline | Dioxane | 80 | 95 | acs.org |
| Ethyl 2-iodobenzoate | CuI | 1,10-phenanthroline | Dioxane | 80 | 93 | acs.org |
| Methyl 4-iodobenzoate | CuI | 1,10-phenanthroline | Dioxane | 80 | 82 | acs.org |
| Methyl 3-iodobenzoate (B1234465) | CuI | 1,10-phenanthroline | Dioxane | 80 | 78 | acs.org |
Nickel-Catalyzed Coupling Reactions (e.g., neopentylglycolborylation of methyl 2-iodobenzoate)
The carbon-iodine bond in iodobenzoates is a key site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Nickel-catalyzed reactions, in particular, have emerged as powerful tools for such transformations.
A notable example is the neopentylglycolborylation of ortho-substituted aryl halides, such as methyl 2-iodobenzoate. Research has shown that NiCl₂-based mixed-ligand systems are highly effective catalysts for this transformation, converting aryl iodides, bromides, and chlorides into valuable boronate esters. acs.org The optimization of this reaction for substrates like methyl 2-iodobenzoate has demonstrated the importance of a mixed-ligand complex, which is believed to be present throughout the catalytic cycle. acs.org While single-ligand systems can mediate the reaction, they are often less effective across a broad range of substrates. acs.org
Key findings from studies on Ni(II)-catalyzed neopentylglycolborylation include:
Catalyst System: Mixed-ligand systems, such as NiCl₂(dppp)/dppf, are particularly effective. researchgate.net
Reaction Time: The addition of a reductant, like zinc powder, can dramatically accelerate the reaction, often reducing reaction times to an hour or less. researchgate.net
Side Reactions: The primary side reactions observed, especially with electron-deficient substrates like methyl 2-iodobenzoate, are protodeborylation and hydrodehalogenation. acs.org These side reactions are catalyzed by Ni(II) complexes in the presence of water and Ni(0). acs.org
| Substrate | Catalyst System | Conditions | Outcome |
| Methyl 2-iodobenzoate | NiCl₂(dppp)/dppf | Toluene, 80 °C, 5 h | 97% yield of borylated product |
| Methyl 2-iodobenzoate | NiCl₂(dppp)/PPh₃ | Toluene, 80 °C, 5 h | 81% yield of borylated product |
| 2-Iodoanisole | NiCl₂(dppp)/dppf, Zn powder | THF, RT, 1 h | 96% yield (as potassium trifluoroborate) |
Table 1: Examples of Nickel-Catalyzed Neopentylglycolborylation. acs.orgresearchgate.net This table summarizes reaction conditions and outcomes for the borylation of representative aryl iodides.
Gold-Catalyzed Cascade Reactions for Aryl Derivatization (e.g., tetrasubstituted amide enol 2-iodobenzoates)
Gold catalysis offers a unique platform for complex molecular transformations, often proceeding through cascade reactions that build molecular complexity in a single step. An exemplary process is the gold-catalyzed acyloxyalkynylation of ynamides using ethynylbenziodoxolones (EBXs). nih.gov This reaction provides access to highly substituted alkenes, specifically tetrasubstituted amide enol 2-iodobenzoates, with high atom economy. nih.govuni-heidelberg.de
The reaction mechanism is a cascade that involves several key steps:
In situ generation of a reactive alkynyl gold(III) species. nih.govuni-heidelberg.de
A stereoselective carbon(sp)-carbon(sp²) bond formation. uni-heidelberg.de
A final C-O coupling at the alkynyl position of the ynamide. nih.govuni-heidelberg.de
This methodology is distinguished by its mild reaction conditions and broad substrate scope, allowing for the synthesis of a diverse array of tetrasubstituted amide enol 2-iodobenzoates in good to excellent yields. nih.govuni-heidelberg.de The regioselectivity of the reaction has been rationalized through DFT calculations. nih.gov The synthetic utility of the resulting products can be further extended through various follow-up transformations. nih.gov
Functional Group Transformations Involving the Amino Moiety
The amino group of this compound is a nucleophilic center that readily participates in a wide range of chemical reactions, allowing for significant molecular diversification.
Acylation, Amidation, and Sulfonylation Reactions
Acylation: The amino group can be readily acylated using acylating agents like acid chlorides or anhydrides. niscpr.res.in This reaction converts the primary amine into a more complex amide, a common transformation in the synthesis of pharmaceuticals and other functional materials. For instance, studies on the acylation of related aminocrotonates show that the reaction conditions, such as the choice of base (e.g., pyridine (B92270) or triethylamine), can influence the selectivity of the acylation process. niscpr.res.in
Amidation: The amino group of this compound can react with carboxylic acids to form amides. Modern methods facilitate this transformation under mild conditions. For example, Lewis acids like B(OCH₂CF₃)₃ can catalyze the direct amidation of unprotected amino acids, a process that could be applied to aniline (B41778) derivatives. nih.gov This approach is chemoselective and avoids the need for protecting groups. nih.gov
Sulfonylation: The reaction of the amino group with sulfonyl chlorides yields sulfonamides. This is a robust and widely used transformation. For example, a common method for synthesizing sulfonamides is the reaction of an amine with a benzenesulfonyl chloride in the presence of a base. evitachem.com The reactivity of related compounds like methyl 3-amino-4-fluorobenzoate in sulfonylation reactions highlights the utility of this transformation for this class of molecules.
Cyclization Reactions for Nitrogen-Containing Heterocycles
The juxtaposition of the amino group and the ortho-iodine atom, along with the methyl ester, provides a unique template for the synthesis of various nitrogen-containing heterocyclic systems through cyclization reactions.
Lactams, or cyclic amides, are prevalent structural motifs in many biologically active compounds. pku.edu.cn The structure of this compound and its derivatives can serve as a scaffold for constructing lactam rings. One powerful strategy is the direct C-H amidation to form the C-N bond of the lactam ring. pku.edu.cn For example, Ir-catalyzed C-H amidation reactions using dioxazolone as a nitrene precursor have proven effective for synthesizing both five- and six-membered lactams from suitable substrates. pku.edu.cn Another approach involves palladium-catalyzed C-H activation and cyclization of anilides with 2-iodobenzoates to form phenanthridones, a type of fused lactam. researchgate.net The general formation of lactams often proceeds via the intramolecular nucleophilic attack of an amine on a carboxylic acid derivative. wikipedia.org
| Strategy | Catalyst/Reagent | Precursor Type | Product |
| C-H Amidation | Iridium Complex | Dioxazolone | γ- and δ-Lactams |
| C-H Activation/Cyclization | Pd(OAc)₂ | Anilide + 2-Iodobenzoate | Phenanthridones |
| Intramolecular Vinylation | CuI / Diamine Ligand | Iodoenamide | 5- to 7-membered Lactams |
Table 2: Selected Methods for Lactam Synthesis. pku.edu.cnresearchgate.netorganic-chemistry.org This table outlines modern catalytic methods for constructing lactam rings from various precursors.
Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities. psu.edu Substituted 2-aminobenzoates are common starting materials for their synthesis. A typical synthetic route involves the reaction of a 2-aminobenzoate (B8764639) derivative with an acylating agent, followed by cyclization with an amine source like ammonia (B1221849) or hydrazine (B178648). psu.edu
For example, a two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one can be achieved by first reacting methyl anthranilate with acetic anhydride (B1165640) to form methyl 2-acetamidobenzoate. psu.edu This intermediate is then treated with a base, such as hydrazine hydrate, to yield the cyclized 2-methyl-3-amino-4-quinazolinone. psu.edu This general strategy is applicable to substituted aminobenzoates, including iodo-substituted analogues, making it a reliable method for accessing complex quinazolinone frameworks from precursors like this compound. Greener synthetic methods using heterogeneous catalysts in aqueous media have also been developed for this transformation. nih.govresearchgate.net
Derivatization for Specialized Chemical Probes (e.g., synthesis of radioiodination agent precursors like SGMIB)
The structure of this compound is analogous to intermediates used in the synthesis of precursors for radioiodination agents. These agents are crucial for labeling proteins and antibodies for medical imaging and therapy. A notable example is the development of isomeric forms of N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB), a compound designed for radioiodinating proteins that undergo internalization into cells. nih.govchemsrc.comresearchgate.net
The synthesis of a key precursor for an SGMIB isomer, N-succinimidyl 3-guanidinomethyl-5-[131I]iodobenzoate (iso-[131I]SGMIB), highlights the derivatization strategies. nih.gov While the synthesis starts with methyl 3-aminobenzoate, the steps involved are directly applicable to a regioisomer like this compound. The process involves:
Functional Group Transformation : The amino group is converted into a guanidinomethyl group. This is often achieved by first converting the amine to a more reactive intermediate that can then be reacted with a protected guanidine (B92328) source. nih.gov
Iodination/Radioiodination : An iodine atom is introduced onto the ring. For radiolabeling, this is typically done via a destannylation reaction, where a trimethylstannyl (tin) precursor is reacted with a radioisotope of iodine (e.g., 131I). nih.govcapes.gov.brspringernature.com
Ester Activation : The methyl ester is hydrolyzed to a carboxylic acid, which is then activated by conversion to an N-hydroxysuccinimide (NHS) ester. nih.gov This activated ester readily reacts with primary amino groups (like lysine (B10760008) residues) on proteins to form stable amide bonds.
This multi-step derivatization transforms a simple benzoate ester into a sophisticated chemical probe, equipped with a radioisotope for detection and an active group for conjugation to biological molecules. nih.gov The strategic placement of substituents is critical; moving the bulky guanidinomethyl group away from the site of radioiodination was shown to significantly increase radiochemical yields by reducing steric hindrance. nih.gov
Reactions at the Methyl Ester Functional Group
The methyl ester group is a key reactive site on the molecule, allowing for several important transformations.
Hydrolytic and Transesterification Transformations
Hydrolysis: The methyl ester of this compound can be hydrolyzed to its corresponding carboxylic acid, 3-amino-2-iodobenzoic acid. This reaction can be catalyzed by either acid or base. smolecule.com
Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521) (NaOH) in a water/dioxane mixture, results in the formation of the carboxylate salt. nih.gov Subsequent acidification protonates the carboxylate to yield the final carboxylic acid. This is a common step in synthetic pathways where the acid functionality is required for subsequent reactions, such as amide bond formation. nih.gov
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and excess water, the ester can be hydrolyzed back to the carboxylic acid and methanol. This reaction is reversible, and its efficiency can be controlled by applying Le Chatelier's principle. georganics.sk
Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol (B145695) under acidic conditions would lead to the formation of ethyl 3-amino-2-iodobenzoate and methanol. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant (e.g., ethanol) is typically used in large excess as the solvent. masterorganicchemistry.com This reaction is valuable for modifying the properties of the molecule, such as its solubility or reactivity. researchgate.net
Reductions to Corresponding Alcohol or Aldehyde Derivatives
The methyl ester group can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) will reduce the methyl ester to the corresponding primary alcohol, (3-amino-2-iodophenyl)methanol. This transformation is a fundamental step in organic synthesis for creating alcohol derivatives from esters. georganics.skambeed.com
Reduction to Aldehyde: Partial reduction of the ester to an aldehyde, 3-amino-2-iodobenzaldehyde, is more challenging but can be achieved using sterically hindered and less reactive hydride reagents. Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C) is often the reagent of choice for this transformation. Careful control of stoichiometry and temperature is essential to prevent over-reduction to the alcohol.
Directed Functionalization and Regioselectivity Control
The substituents on the benzene (B151609) ring exert strong control over the regioselectivity of further functionalization through a combination of electronic and steric effects.
Ortho-Metalation and Lithiation Strategies
Directed ortho-metalation (DoM) is a powerful technique for regioselective C-H bond activation, where a functional group directs a strong base (typically an organolithium reagent) to deprotonate a proton at the ortho position. harvard.edu
In this compound, the primary directing groups would be the amino and methyl ester groups.
Amino Group Direction: The amino group is a potent DoM directing group. However, it typically requires protection (e.g., as a pivaloyl or carbamate (B1207046) group) to prevent the acidic N-H proton from being abstracted by the base. In this molecule, the position ortho to the amino group (C2) is already occupied by an iodine atom. The other ortho position (C4) would be a potential site for lithiation.
Ester Group Direction: The methyl ester group is a weaker DoM director. It could potentially direct lithiation to the C2 position, but this is already substituted.
Synergistic and Competitive Effects: The presence of multiple groups complicates DoM. The powerful direction from a protected amino group to C4 would likely dominate. However, the bulky iodine at C2 could sterically hinder the approach of the organolithium reagent, potentially affecting the efficiency of the reaction. The reaction of the lithiated intermediate with an electrophile would then install a new substituent at the C4 position. google.com
Stereoelectronic and Steric Effects on Reactivity
The reactivity and regioselectivity of this compound are governed by the complex interplay of its substituents.
Electronic Effects:
The amino group (-NH₂) is a strong electron-donating group through resonance, making the aromatic ring more nucleophilic and activating it towards electrophilic aromatic substitution. It directs incoming electrophiles to the ortho and para positions (C2, C4, C6).
The methyl ester (-COOCH₃) is an electron-withdrawing group through induction and resonance, deactivating the ring towards electrophilic substitution and directing incoming electrophiles to the meta position (C5).
The iodo group (-I) is deactivating due to its electron-withdrawing inductive effect but is an ortho, para-director due to resonance effects of its lone pairs.
The combination of a powerful activating group (-NH₂) and two deactivating groups (-I, -COOCH₃) creates a unique electronic environment that influences which sites on the ring are most reactive.
Steric Effects: The iodine atom is large and imposes significant steric hindrance at the C2 position. This steric bulk can:
Block or slow down reactions at the adjacent C1 (ester) and C3 (amino) positions.
Influence the regioselectivity of reactions on the ring. For example, while the amino group electronically activates the C4 position, the adjacent bulky iodine might influence the approach of reagents.
Impact the synthesis of derivatives, as seen in the case of SGMIB precursors. nih.gov Research has shown that moving a bulky functional group from a position ortho to the reaction site to a meta position can dramatically improve reaction yields by relieving steric strain. nih.gov This highlights how steric considerations are paramount when designing synthetic routes involving heavily substituted rings like this compound. mdpi.com
Data Tables
Table 1: Summary of Reactivity for this compound
| Functional Group | Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|---|
| Methyl Ester | Base-Catalyzed Hydrolysis | NaOH, H₂O/Dioxane | Carboxylic Acid Salt |
| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Carboxylic Acid | |
| Transesterification | R-OH, H⁺ or RO⁻ | New Ester | |
| Reduction (Strong) | LiAlH₄ | Primary Alcohol | |
| Reduction (Partial) | DIBAL-H, -78 °C | Aldehyde | |
| Amino Group | Protection | Acyl chloride, etc. | Amide/Carbamate |
| Diazotization | NaNO₂, HCl | Diazonium Salt |
| Aromatic Ring | Directed ortho-Metalation | n-BuLi, -78 °C (on protected amine) | Lithiated Intermediate |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (3-amino-2-iodophenyl)methanol |
| 3-amino-2-iodobenzaldehyde |
| 3-amino-2-iodobenzoic acid |
| Diisobutylaluminium hydride (DIBAL-H) |
| Ethyl 3-amino-2-iodobenzoate |
| Lithium aluminum hydride (LiAlH₄) |
| This compound |
| Methyl 3-aminobenzoate |
| N-hydroxysuccinimide (NHS) |
| N-succinimidyl 3-guanidinomethyl-5-[131I]iodobenzoate (iso-[131I]SGMIB) |
| N-succinimidyl 4-guanidinomethyl-3-[I]iodobenzoate ([I]SGMIB) |
| Sodium hydroxide |
Strategic Applications of Methyl 3 Amino 2 Iodobenzoate in Complex Molecular Synthesis
As a Key Intermediate in Multi-Step Organic Syntheses
The strategic positioning of the amino, iodo, and ester functionalities on the aromatic ring of methyl 3-amino-2-iodobenzoate makes it a highly valuable intermediate in multi-step organic syntheses. Its utility is demonstrated in the synthesis of various complex molecules, including pharmaceuticals and other biologically active compounds. For instance, a novel synthetic route to 3-amino-5-halo-2-iodobenzoates, which are crucial starting materials for pharmaceuticals, has been developed. researchgate.net This process begins with commercially available 2-aminobenzoates and involves the introduction of a nitro group at the C3 position, followed by the conversion of the C2-amino group to an iodide, and finally, reduction of the nitro group to an amino group. researchgate.net This multi-step sequence highlights the role of related iodobenzoate structures as key intermediates. researchgate.net
The reactivity of the iodo group allows for various cross-coupling reactions, such as the Sonogashira coupling. In one example, terminal alkynes were coupled with methyl 3-iodobenzoate (B1234465) to produce ester-substituted propargylamines. beilstein-journals.org Furthermore, the transient generation of methyl o-lithiobenzoate from methyl o-iodobenzoate through a lithium/iodide exchange reaction enables its addition to imines, leading to the formation of isoindolones. acs.org This demonstrates the potential for creating complex heterocyclic structures from iodobenzoate precursors. The compound also serves as a foundational element in the synthesis of more elaborate structures like ladderized anthanthrene (B94379) units, where it undergoes Suzuki-Miyaura coupling reactions. acs.org
Rational Design and Construction of Advanced Heterocyclic Scaffolds
The unique substitution pattern of this compound provides a robust platform for the rational design and synthesis of advanced heterocyclic scaffolds. The interplay between the amino and iodo groups facilitates a variety of cyclization strategies, leading to diverse and complex ring systems.
Fused and Bridged Polycyclic Systems
This compound and its derivatives are instrumental in the synthesis of fused and bridged polycyclic systems. The iodo substituent serves as a versatile handle for intramolecular cyclization reactions. For example, methyl 2-iodobenzoate (B1229623) has been utilized in one-pot C-H arylation/cyclization reactions to generate benzazepinone, a fused polycyclic system. whiterose.ac.uk Similarly, it participates in copper-catalyzed tandem intermolecular C-S coupling/amidation processes with cyclic thiourea (B124793) to form aza[2,1-b] Current time information in Bangalore, IN.nih.gov-benzothiazinones, which are complex heteropolycyclic compounds. researchgate.net The construction of bridged polycyclic systems has also been achieved through rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions and polyene cyclization of functionalized epoxyallylsilanes, showcasing the broad utility of synthetic strategies that can be applied to precursors like this compound. nih.govnih.gov
Annulation and Cycloaddition Reactions (e.g., anionic amino-Cope rearrangement cascade for substituted benzoates)
The functional groups of this compound are well-suited for participating in various annulation and cycloaddition reactions to construct intricate molecular frameworks. While direct examples involving this compound in anionic amino-Cope rearrangements are not explicitly detailed, the principles of this type of reaction highlight its potential. A notable example is a novel anionic cascade reaction that assembles 2,4-substituted benzoate (B1203000) esters from acyclic precursors. acs.orgnsf.govresearchgate.net This cascade is initiated by a Mannich addition, followed by an amino-Cope-like rearrangement. acs.orgnsf.govresearchgate.netresearchgate.net The process continues with fluoride (B91410) elimination, deprotonation, intramolecular cyclization, and aromatization to yield the final benzoate product. acs.orgnsf.govresearchgate.net
This powerful annulation strategy underscores the potential for creating densely substituted aromatic systems from simple acyclic building blocks. nsf.gov The principles of such cascades could theoretically be adapted to substrates like this compound to generate highly functionalized and complex heterocyclic systems. Other cycloaddition reactions, such as the [3+2] cycloaddition of azides with alkynes, are also relevant. beilstein-journals.org
Utilization in Precursors for Natural Product Inspired Structures (emphasizing synthetic pathway, not biological activity)
This compound serves as a valuable precursor for the synthesis of structures inspired by natural products. Its chemical functionalities allow for the construction of complex molecular skeletons that mimic those found in nature. For instance, the synthesis of γ-alkylidenebutenolides, a class of natural products, can be achieved through various synthetic routes, including those that could potentially utilize iodobenzoate derivatives as starting materials. researchgate.net
The development of synthetic routes to complex molecules often relies on key building blocks that can be elaborated into the final natural product-like structure. For example, the synthesis of various heterocyclic compounds, which are common motifs in natural products, can be initiated from precursors like this compound. The ability to perform reactions like the Sonogashira cross-coupling allows for the introduction of complex side chains, a common feature in natural product synthesis. beilstein-journals.org Furthermore, the iodo group can be used to facilitate the formation of key bonds in the construction of the core scaffold of a natural product-inspired molecule.
Role in Supramolecular Chemistry and Self-Assembly (e.g., hydrogen- and halogen-bonding interactions of iodo- and amino-substituted benzoic acids)
The presence of both an amino group (a hydrogen-bond donor and acceptor) and an iodo group (a halogen-bond donor) on the benzoic acid framework makes this compound and related structures fascinating subjects for supramolecular chemistry and self-assembly. These non-covalent interactions play a crucial role in directing the organization of molecules into well-defined one-, two-, and three-dimensional architectures.
Studies on iodo- and amino-substituted benzoic acids have demonstrated the interplay between hydrogen bonds and halogen bonds in crystal engineering. nih.govacs.orgnih.gov The amino group can form robust hydrogen bonds with carboxylic acids, while the iodine atom can participate in halogen bonding with Lewis basic sites, such as nitrogen or oxygen atoms. nih.govacs.orgnih.govnih.gov The relative strength and directionality of these interactions can be tuned by the substitution pattern on the aromatic ring. researchgate.net For example, electron-donating groups can enhance the halogen-bonding ability of iodine atoms in the meta position. researchgate.net
In some systems, hydrogen bonding is the primary interaction responsible for the formation of the initial supramolecular motif, while halogen bonds provide structural support, linking these primary motifs into extended networks. nih.govacs.orgnih.govnih.gov The combination of these interactions allows for the rational design of complex solid-state architectures with predictable connectivity. nih.govacs.orgnih.gov The self-assembly of iodo-substituted benzoic acids can lead to various structures, from simple dimers to extended chains and sheets. nih.govacs.orgnih.govresearchgate.net
Mechanistic Investigations and Computational Chemistry of Methyl 3 Amino 2 Iodobenzoate Transformations
Elucidation of Reaction Mechanisms in Catalytic Processes
The transformation of methyl 3-amino-2-iodobenzoate and related compounds is often facilitated by transition metal catalysts. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and developing new synthetic methodologies.
Transition metal-catalyzed cross-coupling reactions are fundamental in organic synthesis. acs.org Palladium catalysts, in particular, are widely used and often operate through a Pd(0)/Pd(II) catalytic cycle. acs.org This cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org
The catalytic cycle often begins with the oxidative addition of an aryl halide, such as this compound, to a low-valent transition metal complex, like a Pd(0) species. acs.org This step forms a Pd(II) intermediate. nih.gov The nature of the ligands coordinated to the palladium center significantly influences the efficiency and selectivity of this process. rsc.org For instance, in some palladium-catalyzed reactions, the use of specific ligands is crucial for the catalytic activity. rsc.org The choice of ligands can affect the electronic properties and steric environment of the metal center, thereby modulating its reactivity. acs.org
In many cross-coupling reactions, a Pd(0)/Pd(II) cycle is proposed. rsc.org The cycle starts with the oxidative addition of an aryl halide to a Pd(0) complex. acs.org This is followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. rsc.org However, alternative pathways, such as those involving Pd(II)/Pd(IV) cycles, have also been identified, particularly in C-H activation reactions. nih.govnih.gov The presence of oxidants can favor a Pd(II)/Pd(IV) mechanism, where the Pd(II) intermediate is oxidized to a Pd(IV) species before reductive elimination. nih.gov
The composition of the catalytic system, including the choice of metal, ligand, and additives, is critical. For instance, in certain cyclization reactions, while Pd(OAc)₂ is an effective catalyst, other metal catalysts like Co(OAc)₂·4H₂O, Ni(OAc)₂·4H₂O, and others show little to no activity. rsc.org This highlights the specific role of the transition metal in the catalytic process. The ligands also play a pivotal role; for example, mixed-ligand systems can sometimes offer superior performance. The use of monodentate or bidentate phosphine (B1218219) ligands is common in palladium catalysis. uwindsor.ca
The table below summarizes the roles of different components in a typical palladium-catalyzed cross-coupling reaction.
| Component | Role in Catalytic Cycle |
| Palladium(0) Species | Active catalyst that initiates the cycle by oxidative addition to the aryl halide. acs.org |
| Aryl Halide (e.g., this compound) | Substrate that undergoes oxidative addition to the palladium center. |
| Ligands (e.g., Phosphines) | Stabilize the palladium catalyst, influence its reactivity, and control selectivity. rsc.org |
| Base | Often required to facilitate the reaction, for example, in the reductive elimination step or to neutralize acidic byproducts. |
| Coupling Partner (e.g., Organometallic reagent) | Reacts with the arylpalladium(II) intermediate in the transmetalation step. acs.org |
Directing groups play a crucial role in controlling the regioselectivity of C-H activation and functionalization reactions. rsc.org These groups can coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its cleavage.
In copper-catalyzed reactions, the carboxylate group can act as a directing group. encyclopedia.pub For example, in the arylation of anilines, the amino group can act as an ortho-directing group. proquest.com The presence of a carbonyl group as a directing group is often essential to achieve meta-selectivity in copper-catalyzed C-H arylation of aromatic rings. proquest.com The substrate's structure, including the presence and position of directing groups, significantly influences the reaction's outcome. For instance, in the arylation of indoles, the choice of a directing group on the nitrogen atom can switch the selectivity from C3 to C2. proquest.com
The carboxylate group of 2-iodobenzoic acids has been shown to be crucial in some palladium-catalyzed cyclization reactions. rsc.org When methyl 2-iodobenzoate (B1229623) was used instead of the corresponding acid, no product was formed, indicating the essential role of the carboxylic acid functionality in the cyclization process. rsc.org This suggests a carboxylate-assisted mechanism, where the carboxylate group likely coordinates to the palladium center, facilitating subsequent steps of the catalytic cycle. rsc.org
The table below illustrates the effect of directing groups on reaction outcomes.
| Directing Group | Catalyst System | Reaction Type | Regioselectivity |
| Amino Group | Copper(II) | Aromatic C-H Azidation | ortho to the amino group proquest.com |
| Carbonyl Group | Copper(II) | Aromatic C-H Arylation | meta to the carbonyl group proquest.com |
| Carboxylate Group | Palladium(II) | Intramolecular Cyclization | Essential for cyclization rsc.org |
| N-Acetyl Group | Copper(I) | Indole Arylation | C2-arylation proquest.com |
| (NH)-Indole | Copper(I) | Indole Arylation | C3-arylation proquest.com |
The identification and characterization of reaction intermediates are vital for understanding reaction mechanisms. In some palladium-catalyzed reactions, key intermediates have been successfully isolated and characterized. For instance, in a Pd(II)-catalyzed cyclization, a six-membered palladacycle dimer was identified as a key intermediate. rsc.org This intermediate is formed through the coordination of Pd(II) to a nitrogen atom followed by C-H activation. rsc.org Subsequent carboxylate-assisted oxidative addition leads to a Pd(IV) intermediate, which then undergoes reductive elimination to form the product. rsc.org
In another study, the isolation of a palladium intermediate was successful, and its reaction with 2-iodobenzoic acid yielded the desired product in high yield, confirming its role in the catalytic cycle. rsc.org The characterization of such intermediates provides direct evidence for the proposed mechanistic pathways. Techniques like High-Resolution Mass Spectrometry (HRMS) have been used to identify and confirm the presence of proposed intermediates in the reaction mixture. rsc.org
The stability and reactivity of these intermediates are influenced by various factors, including the ligands, the metal's oxidation state, and the reaction conditions. The study of these intermediates helps in elucidating the elementary steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.
Quantum Chemical Calculations and Density Functional Theory (DFT)
Computational chemistry, particularly quantum chemical calculations and Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules like this compound.
DFT calculations can be employed to predict the reactivity and selectivity of chemical reactions. mdpi.com By calculating the energies of reactants, transition states, and products, the feasibility of different reaction pathways can be assessed. beilstein-journals.org For example, DFT has been used to explain the regioselectivity observed in the synthesis of amide enol 2-iodobenzoates. researchgate.net
In cycloaddition reactions, DFT calculations can shed light on the molecular mechanism and predict the regioselectivity. mdpi.com The analysis of global electron density transfer (GEDT) and the calculation of reactivity indices can help determine the polar nature of a reaction. mdpi.com These computational approaches allow for the exploration of different mechanistic possibilities, such as stepwise versus concerted pathways. mdpi.com
The influence of solvents on reaction mechanisms can also be modeled using methods like the polarizable continuum model (PCM). mdpi.com This allows for a more accurate prediction of reaction outcomes under realistic experimental conditions.
The table below presents key parameters obtained from DFT calculations that are used to predict reaction outcomes.
| Calculated Parameter | Significance |
| Activation Energy (ΔG‡) | Determines the kinetic favorability of a reaction pathway; lower activation energy indicates a faster reaction. beilstein-journals.org |
| Reaction Energy (ΔG) | Indicates the thermodynamic driving force of a reaction; a negative value suggests a spontaneous process. |
| Global Electron Density Transfer (GEDT) | Provides insight into the polar nature of a reaction. mdpi.com |
| Conceptual DFT Reactivity Indices | Helps in understanding and predicting the reactivity of molecules. mdpi.com |
The electronic structure of a molecule dictates its chemical behavior. Computational methods are used to analyze the electronic properties and bonding interactions within molecules like this compound and its derivatives. researchgate.net For the related compound 2-amino-3-iodobenzoic acid, computational chemistry can provide insights into its physicochemical properties. ambeed.com
Molecular electrostatic potential (MEP) calculations are useful for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net The analysis of frontier molecular orbitals (HOMO and LUMO) is also crucial, as their energy gap and spatial distribution influence the molecule's reactivity and spectroscopic properties. isroset.org
For instance, a computational study on benzoic acid derivatives revealed that the presence of substituents like nitro and bromo groups significantly lowers the HOMO-LUMO energy gap compared to unsubstituted benzoic acid, indicating altered electronic properties. researchgate.net Hirshfeld surface analysis can be employed to explore intermolecular interactions, such as hydrogen bonds and halogen bonds, which are important in the solid-state packing of molecules. researchgate.netnih.gov
The table below lists some computational parameters and their relevance in understanding the electronic structure.
| Computational Parameter | Information Provided |
| HOMO-LUMO Energy Gap | Relates to the electronic excitability and chemical reactivity of the molecule. researchgate.net |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface, indicating reactive sites. researchgate.net |
| Mulliken and Natural Charges | Provide information about the charge distribution within the molecule. isroset.org |
| Hirshfeld Surface Analysis | Visualizes and quantifies intermolecular interactions in the crystal structure. researchgate.net |
Kinetic Studies and Reaction Profile Analysis
The transformations of this compound, particularly in transition metal-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings, involve a series of steps including oxidative addition, transmetalation, and reductive elimination. The rate-limiting step can vary depending on the specific reaction, catalyst, ligands, and substrates involved.
Alternatively, in reactions involving C-H activation, the C-H bond cleavage itself can be the rate-limiting step. rsc.org Kinetic isotope effect (KIE) studies, where a hydrogen atom is replaced by its heavier isotope deuterium, are often employed to probe this. A significant KIE (typically kH/kD > 2) indicates that the C-H bond is broken in the rate-determining step. google.comwikipedia.orgyoutube.com For example, in some palladium-catalyzed C-H functionalization reactions, a primary kinetic isotope effect has been observed, confirming that C-H activation is rate-limiting. rsc.org
The reaction order with respect to each reactant provides further mechanistic details. For a reaction involving this compound, determining the reaction order with respect to the substrate, catalyst, and other reagents can help to construct a rate law that is consistent with a proposed mechanism. For example, a first-order dependence on the aryl iodide concentration is often indicative of oxidative addition being the rate-limiting step. researchgate.net
Table 1: Representative Kinetic Data for Related Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Aryl Halide Substrate | Rate-Determining Step | Observed Reaction Orders | Reference |
| Suzuki-Miyaura | Aryl Bromide | Oxidative Addition | First order in aryl bromide and catalyst | researchgate.net |
| Heck Coupling | Aryl Iodide | Oxidative Addition / Alkene Insertion | Varies with conditions | d-nb.info |
| C-H Arylation | Benzene (B151609) Derivative | C-H Activation | First order in aryl iodide | rsc.org |
| Sonogashira Coupling | Aryl Iodide | Transmetalation | Dependent on Cu co-catalyst | libretexts.org |
This table presents generalized findings for related reaction types, as specific kinetic data for this compound is not extensively documented in publicly available literature. The behavior of this compound is expected to be influenced by its specific substitution pattern.
Computational studies, often employing Density Functional Theory (DFT), complement experimental kinetic data by providing calculated energy profiles for the entire reaction pathway. These calculations can predict the activation energies for each elementary step, thereby identifying the most likely rate-limiting step. enscm.fruvigo.es For instance, DFT calculations on related systems have helped to elucidate the preference for certain reaction pathways, such as Pd(II)/Pd(IV) versus Pd(II)/Pd(0) catalytic cycles. researchgate.net
In-Situ Spectroscopic Methodologies for Mechanistic Insights
To gain a more direct understanding of reaction mechanisms, chemists employ in-situ spectroscopic techniques to monitor the reaction mixture as it evolves over time. These methods allow for the detection and characterization of transient intermediates that are often too unstable to be isolated.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose. By acquiring NMR spectra at various time points during a reaction, it is possible to track the disappearance of starting materials, the appearance of products, and the formation and decay of intermediate species. nih.gov For example, in-situ ¹H NMR and ³¹P NMR can be used to observe the formation of palladium-phosphine complexes and organopalladium intermediates in catalytic cycles. The stabilization of key intermediates through the use of specific directing groups has, in some cases, allowed for their direct observation and characterization by NMR. nih.gov
Mass Spectrometry (MS) , particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is another valuable technique for identifying catalytic intermediates. ESI-MS can detect charged species in solution, providing direct evidence for the existence of cationic or anionic palladium complexes involved in the catalytic cycle. researchgate.netchemrxiv.org For instance, the reaction between an aniline (B41778) derivative and methyl 2-iodobenzoate has been studied by ESI-(+)-HRMS to detect palladium-containing intermediates. researchgate.net
Infrared (IR) and Raman Spectroscopy can also be applied in-situ to monitor reactions. These techniques are particularly useful for observing changes in functional groups, such as the carbonyl stretch of the ester group in this compound or the C-I bond, as the reaction progresses.
Table 2: Application of In-Situ Spectroscopic Techniques in Mechanistic Studies of Related Reactions
| Spectroscopic Technique | Information Obtained | Example Application | Reference |
| In-situ NMR | Identification and quantification of reactants, products, and stable intermediates. | Monitoring the E/Z isomerization of alkenes catalyzed by Pd(II) to observe palladium-alkene complexes. | nih.gov |
| In-situ ESI-MS | Detection of charged intermediates, including catalytic species. | Observing palladium-containing intermediates in the reaction of anilines with methyl 2-iodobenzoate. | researchgate.net |
| In-situ IR/Raman | Tracking changes in specific functional groups and bonds over time. | Monitoring the solid-state reaction course of cross-coupling reactions. | researchgate.net |
The combination of these kinetic and spectroscopic methods, supported by computational chemistry, provides a comprehensive picture of the transformation pathways of this compound. This detailed mechanistic understanding is crucial for the rational design of more efficient and selective synthetic methodologies.
Conclusion and Future Directions in Academic Research
Summary of Current Research Landscape Pertaining to Methyl 3-amino-2-iodobenzoate
This compound is a valuable and versatile building block in modern organic synthesis. Its structure, featuring an aniline (B41778), a methyl ester, and an iodine atom on a benzene (B151609) ring, provides multiple reactive sites for chemical modification. The current research landscape is dominated by its application in the synthesis of complex heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and materials science.
The primary utility of this compound lies in its role as a precursor in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is particularly reactive, making it an ideal substrate for a wide range of palladium-catalyzed reactions, including Suzuki, Heck, and Sonogashira couplings. nobelprize.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of elaborate molecular architectures. For instance, it is a key starting material for synthesizing quinolin-2(1H)-ones, 4H-3,1-benzoxazin-4-ones, and various fused heterocyclic systems. researchgate.netnih.gov The amino group often participates in subsequent intramolecular cyclization steps, providing a streamlined pathway to these important heterocyclic cores. nih.govacs.org Furthermore, the ester group can be readily hydrolyzed or modified, adding another layer of synthetic versatility. acs.org
Identification of Key Knowledge Gaps and Unexplored Reactivity Patterns
Despite its widespread use, there are several knowledge gaps and areas of unexplored reactivity concerning this compound.
Exploitation of the C-H Bond: While the C-I and N-H bonds are frequently utilized, the direct functionalization of the aromatic C-H bonds of the this compound ring is a less explored area. Developing selective C-H activation methodologies in the presence of the highly reactive C-I bond would open new avenues for molecular diversification, but this remains a significant challenge.
Asymmetric Catalysis: There is a notable gap in the development of highly enantioselective transformations using this substrate. While palladium-catalyzed reactions are common, achieving high levels of stereocontrol in reactions involving the prochiral centers of reactants or intermediates derived from this compound is an area ripe for investigation. nih.gov Developing chiral catalysts that can effectively control the stereochemistry of products derived from this precursor would be highly valuable. acs.org
Novel Cyclization Cascades: While the compound is used in tandem reactions, the design of novel, multi-component cascade reactions that create multiple bonds and stereocenters in a single operation is an ongoing challenge. acs.org Exploring new combinations of coupling partners and catalytic systems could lead to the discovery of unprecedented molecular scaffolds.
Photoredox and Electrochemical Methods: The application of modern synthetic techniques like photoredox and electrochemical catalysis to this compound is not yet extensively documented. These methods could offer milder reaction conditions and unique reactivity patterns compared to traditional thermal methods, potentially enabling transformations that are currently difficult to achieve.
Emerging Synthetic Methodologies and Catalytic Systems
Recent research has focused on developing more efficient, sustainable, and versatile synthetic methods involving ortho-iodoanilines like this compound.
Heterogeneous Catalysis: A significant trend is the move towards heterogeneous catalytic systems. For example, palladium supported on nickel ferrite (B1171679) has been used as a recyclable catalyst for the synthesis of 4-arylquinolin-2(1H)-ones from 2-iodoanilines. nih.gov Similarly, MCM-41-anchored palladium complexes have been developed for cyclocarbonylation reactions, offering advantages in terms of catalyst recovery and reuse. researchgate.net
Copper-Catalyzed Reactions: While palladium catalysis is dominant, copper-catalyzed systems are emerging as a cost-effective and green alternative for certain transformations. Copper catalysts have been successfully used for the synthesis of phenothiazines and various azoles from 2-iodoaniline (B362364) precursors. researchgate.net
One-Pot Multi-Component Reactions: There is a growing emphasis on one-pot syntheses that combine several reaction steps, thereby improving efficiency and reducing waste. For instance, one-pot three-component assembly routes to highly substituted indoles have been developed using a single palladium catalyst system to mediate multiple coupling reactions. rsc.org
Advanced Ligand Development: The performance of palladium-catalyzed reactions is heavily dependent on the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands used. Research is ongoing to develop new ligands that provide faster reaction rates, operate under milder conditions (e.g., room temperature), and enable the use of less reactive coupling partners like aryl chlorides. rsc.org
The following table summarizes some of the emerging catalytic systems used for transformations of 2-iodoanilines, which are directly applicable to this compound.
| Reaction Type | Catalyst System | Ligand/Support | Key Advantages | Reference |
| Heck Coupling/Cyclization | Pd on Nickel Ferrite | Heterogeneous Support | Recyclable, efficient for quinolinone synthesis. | nih.gov |
| Cyclocarbonylation | Pd(OAc)₂ | 2N-MCM-41 | Heterogeneous, good to excellent yields for benzoxazinones. | researchgate.net |
| Indole Synthesis | Pd(OAc)₂ or Pd(II)-NaY zeolite | PCy₃ or NHC | One-pot reactions, mild conditions, high yields. | rsc.org |
| Cascade C-S/C-N Coupling | Copper(I) Complex | MCM-41-2N | Recyclable, efficient for phenothiazine (B1677639) synthesis. | researchgate.net |
Broader Implications for Innovation in Organic Synthesis and Chemical Discovery
The chemistry developed around this compound and related ortho-haloaniline scaffolds has broader implications for the field of organic synthesis. The reliable reactivity of the C-I bond in palladium-catalyzed cross-coupling has made it a textbook example of how to strategically install a reactive handle for complex molecule synthesis. nobelprize.org
The successful application of this building block in the synthesis of diverse heterocyclic libraries accelerates drug discovery and materials science research. opastpublishers.comresearchgate.net Methodologies first established using this and similar substrates are often generalized and applied to a wider range of synthetic challenges. For example, the development of efficient catalytic systems for reactions on 2-iodoanilines has spurred progress in the synthesis of other complex aromatic compounds. nih.govacs.org
Furthermore, the challenges encountered, such as achieving selectivity in C-H functionalization or developing enantioselective processes, drive innovation in catalyst design and the fundamental understanding of reaction mechanisms. nih.gov As new synthetic methods like photoredox catalysis become more mainstream, substrates like this compound will serve as important testbeds for exploring their synthetic potential, pushing the boundaries of what is possible in chemical synthesis and leading to the discovery of novel molecules with unique properties. guidechem.com
Q & A
Q. Critical Factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance iodination efficiency but may increase hydrolysis risk for the ester group .
- Purification : Column chromatography with hexane/ethyl acetate gradients is recommended due to the compound’s moderate polarity (Rf ~0.6 in hexane/EtOH 1:1) .
How can contradictory data in reaction yields for this compound-based cross-couplings be resolved?
Advanced Research Question
Discrepancies in reported yields for Suzuki-Miyaura or Ullmann couplings involving this compound often stem from:
- Substituent effects : The electron-withdrawing iodo group and electron-donating amino group create competing electronic effects, altering reactivity. For example, Pd(OAc)₂/XPhos systems may outperform Pd(PPh₃)₄ in aryl-aryl couplings due to better tolerance of steric bulk .
- Side reactions : Reductive deiodination under high-temperature or strongly basic conditions can reduce yields. Monitoring via LC-MS or ¹H NMR (e.g., tracking the disappearance of the iodo peak at δ ~7.8 ppm) is critical .
Q. Methodological Resolution :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent) systematically. For example, a 2³ factorial design can identify interactions between Pd catalyst type, base, and solvent .
- In-situ spectroscopy : Real-time IR or NMR can detect intermediates (e.g., Pd-aryl complexes) to optimize reaction termination points .
What analytical techniques are most effective for characterizing this compound and its derivatives?
Basic Research Question
- ¹H NMR : The amino proton appears as a broad singlet (~δ 5.2–5.5 ppm), while the aromatic protons split into distinct multiplets due to the iodo substituent’s anisotropic effect. For example, the ortho proton to iodine typically resonates at δ ~8.1 ppm .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 277.06 (C₈H₈INO₂), with isotopic peaks confirming iodine presence (Δm/z ~1.97 for ¹²⁷I) .
- HPLC-PDA : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve impurities like deiodinated byproducts .
How does the ortho-iodo group influence the reactivity of this compound in transition-metal-catalyzed reactions?
Advanced Research Question
The ortho-iodo group introduces steric and electronic challenges:
- Steric hindrance : Reduces accessibility for oxidative addition in Pd-catalyzed reactions. Bulky ligands (e.g., SPhos) improve catalyst turnover but may lower reaction rates .
- Electronic effects : The iodo group’s electron-withdrawing nature deactivates the ring, slowing electrophilic substitution. However, it enhances stability of intermediates in radical reactions (e.g., aryl iodides in photoredox catalysis) .
Case Study :
In Heck reactions, this compound exhibits lower reactivity compared to non-iodinated analogs. Switching from Pd/C to Pd(OAc)₂ with 1,2,3,4-tetramethylimidazoline carbene ligand (TMIC) increases yield from 45% to 72% by mitigating steric clashes .
What strategies mitigate decomposition of this compound under storage or reaction conditions?
Advanced Research Question
Decomposition pathways include hydrolysis (ester group), photodeiodination, and oxidative deamination:
- Storage : Store at –20°C under argon, shielded from light. Silica gel desiccants prevent ester hydrolysis .
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated deiodination during reactions .
- Reaction conditions : Use degassed solvents (N₂/Ar sparging) and avoid strong oxidants (e.g., MnO₂) to preserve the amino group .
Table 1: Comparison of Synthetic Methods for this compound
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Direct Iodination | ICl, AcOH, 0°C, 12 h | 68 | 95% | |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF | 52 | 90% | |
| Photoredox Catalysis | Ir(ppy)₃, Blue LED, DCE | 75 | 98% |
How can computational modeling predict the reactivity of this compound in novel reactions?
Advanced Research Question
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can:
- Map electrostatic potentials : Identify nucleophilic/electrophilic sites (e.g., amino group’s lone pair vs. iodo group’s σ-hole) .
- Transition-state analysis : Predict activation barriers for cross-couplings. For example, Pd-catalyzed amination barriers are ~25 kcal/mol higher than Suzuki couplings due to steric effects .
Validation : Correlate computed ΔG‡ values with experimental yields (R² >0.85 in optimized systems) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
